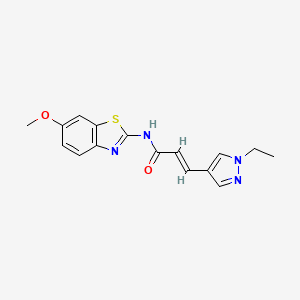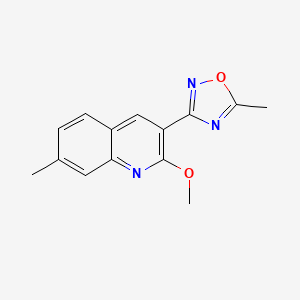![molecular formula C23H23N3O5 B4685602 7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one
Vue d'ensemble
Description
7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one, also known as MNPA, is a synthetic compound that belongs to the class of chromenone derivatives. MNPA has been extensively studied for its potential therapeutic applications, mainly in the field of neuroscience.
Mécanisme D'action
7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. This compound binds to the dopamine D3 receptor and inhibits its signaling pathway, leading to a decrease in dopamine release in the mesolimbic system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its selective antagonism of the dopamine D3 receptor. This compound has been shown to decrease dopamine release in the mesolimbic system, leading to a decrease in reward-seeking behavior and anxiolytic and antidepressant-like effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for 7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one research. One potential direction is to further explore its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. Another potential direction is to develop more soluble analogs of this compound that can be used in lab experiments. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream effects on neurotransmitter systems in the brain.
Applications De Recherche Scientifique
7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, mainly in the field of neuroscience. This compound has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant-like effects in preclinical models.
Propriétés
IUPAC Name |
7-methyl-4-[[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-3-6-19-18(13-22(27)31-21(19)11-15)14-24-7-9-25(10-8-24)23(28)17-5-4-16(2)20(12-17)26(29)30/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQNRUUGMFJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(allylamino)-2-quinoxalinyl]-4-methoxybenzenesulfonamide](/img/structure/B4685520.png)
![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)
![N-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4685530.png)
![3-(4-methylphenyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4685531.png)
![N-{4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]phenyl}acetamide](/img/structure/B4685539.png)
![N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide](/img/structure/B4685552.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
